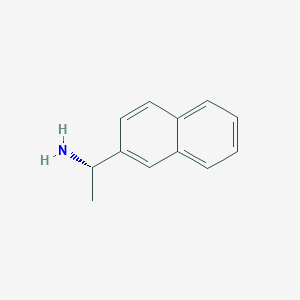

(S)-1-(Naphthalen-2-yl)ethanamine

Beschreibung

The Pivotal Role of Enantiomerically Pure Compounds in Modern Organic Synthesis

The synthesis of enantiomerically pure compounds is a central theme in contemporary organic chemistry. taylorfrancis.com Many biological molecules, such as enzymes and receptors, are chiral and thus interact differently with the two enantiomers of a chiral drug, leading to variations in their pharmacological and toxicological profiles. nih.gov Consequently, the demand for single-enantiomer pharmaceuticals has grown significantly, driving the development of new and efficient methods for their preparation. uff.br The use of enantiomerically pure starting materials, chiral auxiliaries, and catalysts is essential in achieving high levels of stereocontrol in chemical reactions. taylorfrancis.comscience.gov

The construction of molecules with specific three-dimensional arrangements is critical, as the biological activity of many compounds is dependent on their absolute configuration. science.gov The development of methods to create enantiomerically pure compounds has been a major focus of research, with techniques such as asymmetric catalysis and chiral resolution playing key roles. science.govonyxipca.com

Academic Context and Significance of (S)-1-(Naphthalen-2-yl)ethanamine in Stereoselective Transformations

This compound, with its distinct molecular architecture, has emerged as a valuable tool for chemists engaged in stereoselective synthesis. lookchem.com Its applications span from its use as a chiral resolving agent to its role as a precursor for the synthesis of more complex chiral ligands and catalysts. google.comfishersci.ca

The synthesis of this chiral amine can be achieved through various methods, including the reductive amination of 2-acetonaphthone and the resolution of the corresponding racemic amine. chemicalbook.com One common approach involves the use of a chiral resolving agent, such as tartaric acid, to separate the enantiomers based on the differential solubility of the resulting diastereomeric salts. google.comrsc.org

The utility of this compound in asymmetric synthesis is well-documented. For instance, it has been employed in the synthesis of chiral imidazolin-2-ylidene ligands, which are effective in organometallic catalysis. fishersci.ca Furthermore, its derivatives have shown potential in various applications, including their use as calcimimetics. researchgate.net The bulky naphthalene (B1677914) group provides significant steric hindrance, which can be exploited to induce high levels of stereoselectivity in chemical transformations.

Properties of this compound

The physical and chemical properties of this compound are crucial for its application in chemical synthesis. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N nih.gov |

| Molecular Weight | 171.24 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]20/D −21±1°, c = 1% in methanol (B129727) sigmaaldrich.com |

| CAS Number | 3082-62-0 nih.gov |

Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization of this compound, providing detailed information about its molecular structure.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Spectra available for detailed structural analysis. chemicalbook.com |

| ¹³C NMR | Spectra available for detailed structural analysis. chemicalbook.com |

| Infrared (IR) Spectroscopy | Data available from various sources, including FTIR and ATR-IR spectra. nih.gov |

| Mass Spectrometry (MS) | Data available for molecular weight and fragmentation pattern analysis. chemicalbook.com |

| Raman Spectroscopy | Data available for vibrational mode analysis. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360915 | |

| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-62-0 | |

| Record name | (-)-1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Naphthalen 2 Yl Ethanamine

Stereoselective Synthesis Routes and Reaction Mechanisms

The stereoselective synthesis of (S)-1-(Naphthalen-2-yl)ethanamine primarily begins from the prochiral ketone, 2-acetonaphthone. A principal strategy involves the asymmetric reduction of this ketone to the corresponding chiral alcohol, (S)-1-(naphthalen-2-yl)ethanol, which is then converted to the amine.

One of the most effective methods for the initial reduction is catalytic asymmetric hydrogenation . This process typically employs a transition metal catalyst, such as Ruthenium or Rhodium, complexed with a chiral ligand. The mechanism involves the coordination of the ketone to the chiral metal complex, creating a diastereomeric intermediate. The hydride is then delivered from the metal to the carbonyl carbon from a sterically less hindered face, dictated by the chiral ligand's geometry. This directs the formation of one enantiomer of the alcohol preferentially.

Another significant route is the asymmetric transfer hydrogenation . This method uses a hydrogen donor, like isopropanol or formic acid, in place of molecular hydrogen. Chiral catalysts, often based on Ruthenium or Iridium complexes with ligands such as chiral diamines or amino alcohols, facilitate the stereoselective transfer of hydrogen to the ketone.

Furthermore, stoichiometric chiral reducing agents can be employed. Reagents like lithium aluminum hydride (LAH) or sodium borohydride can be modified with chiral ligands, such as BINOL (1,1'-bi-2-naphthol), to create a chiral environment for the reduction. These modified hydrides selectively attack one face of the prochiral ketone, leading to an enantioenriched alcohol product.

Once the chiral alcohol is obtained, it must be converted to the amine with retention or inversion of stereochemistry. A common pathway is the Mitsunobu reaction, which typically proceeds with inversion of configuration. The alcohol can be reacted with hydrazoic acid or a phthalimide under Mitsunobu conditions, followed by reduction, to yield the desired amine. Alternatively, converting the alcohol to a good leaving group, such as a tosylate or mesylate, allows for substitution with an azide anion (SN2 reaction), which also proceeds with inversion. Subsequent reduction of the azide furnishes the final amine product.

Enantiopure Access through Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation remains a robust and widely practiced method for obtaining enantiopure this compound from its racemic mixture. This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.

The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. A commonly used and effective resolving agent for this purpose is L-(+)-tartaric acid. The reaction between the racemic amine—a mixture of this compound and (R)-1-(Naphthalen-2-yl)ethanamine—and L-(+)-tartaric acid yields a pair of diastereomeric salts:

(S)-amine · L-tartrate

(R)-amine · L-tartrate

These salts possess different solubilities in a given solvent system, often a mixture of an alcohol and water. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially precipitate out of the solution. For the resolution of 1-(naphthalen-2-yl)ethanamine with L-(+)-tartaric acid, the (S)-amine · L-tartrate salt is typically the less soluble diastereomer and crystallizes first.

The crystallized salt is isolated by filtration. To ensure high enantiomeric purity, one or more recrystallization steps may be performed. Once the desired diastereomeric salt is purified, the chiral amine is recovered by treatment with a base, such as sodium hydroxide. This neutralizes the tartaric acid, liberating the free this compound, which can then be extracted with an organic solvent. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50% of the starting racemic material . The unwanted (R)-enantiomer remains in the mother liquor.

Asymmetric Catalysis in the Production of this compound

Asymmetric catalysis offers a more direct and atom-economical approach to this compound by creating the desired stereocenter in a single step from a prochiral precursor. The most common precursor for this strategy is 2-acetonaphthone, which can be converted to the amine via asymmetric reductive amination.

In this reaction, 2-acetonaphthone reacts with an ammonia source in the presence of a reducing agent and a chiral catalyst. The ketone first forms an imine intermediate in situ, which is then asymmetrically hydrogenated. The catalyst, typically a chiral transition metal complex, coordinates to the imine and directs the hydride attack to one of its faces, leading to the preferential formation of the (S)-enantiomer of the amine. Catalytic systems based on Iridium or Ruthenium with chiral phosphine ligands have proven effective for this transformation.

Another powerful catalytic method is the enantioselective reduction of pre-formed imines or oximes . For instance, the oxime of 2-acetonaphthone can be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst. This approach provides a stable substrate for the asymmetric reduction step.

Furthermore, biocatalysis using enzymes like transaminases has emerged as a highly efficient and selective method. A transaminase can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone (2-acetonaphthone). By selecting a transaminase enzyme that is specific for producing the (S)-enantiomer, very high enantiomeric excesses can be achieved under mild, aqueous reaction conditions. This green chemistry approach is increasingly favored in industrial applications.

Comparative Analysis of Synthetic Pathways: Efficiency and Enantiomeric Excess Optimization

The choice of synthetic pathway for this compound depends on a balance of factors including yield, enantiomeric excess (e.e.), cost, scalability, and environmental impact.

Asymmetric catalysis , particularly direct reductive amination or enzymatic transamination, represents the most efficient and modern approach. These methods can theoretically achieve yields approaching 100% with exceptional enantioselectivities (often >99% e.e.). Enzymatic routes are particularly advantageous due to their high selectivity and environmentally benign reaction conditions. However, the initial cost of the catalyst or enzyme and the need for specific equipment can be higher than for classical resolution.

Below is a comparative table summarizing the key aspects of these synthetic pathways.

| Synthetic Pathway | Typical Yield | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |

| Diastereomeric Salt Resolution | < 50% (without racemization) | >99% (after recrystallization) | Robust, reliable, high e.e., inexpensive resolving agents. | Low theoretical yield, not atom-economical, requires stoichiometric resolving agent. |

| Stereoselective Synthesis (via Chiral Alcohol) | 60-85% | 90-99% | Good yields, high e.e., avoids resolving racemic mixtures. | Multi-step process, may require hazardous reagents for conversion. |

| Asymmetric Catalysis (Reductive Amination) | >90% | >95% | High yield, high e.e., atom-economical, catalytic amount of chiral source. | Higher initial catalyst cost, may require high-pressure equipment. |

| Biocatalysis (Transaminase) | >90% | >99% | Excellent yield and e.e., environmentally friendly (mild, aqueous conditions), highly selective. | Enzyme cost and stability can be a factor, requires specific biological expertise. |

Ultimately, the optimal synthetic strategy is determined by the specific requirements of the application, balancing the need for high enantiopurity and yield against economic and environmental considerations.

Applications of S 1 Naphthalen 2 Yl Ethanamine in Asymmetric Synthesis

Enantioselective Organic Transformations Mediated by (S)-1-(Naphthalen-2-yl)ethanamine Derivatives

Derivatives of this compound, particularly Schiff bases, have been developed as effective chiral ligands for mediating enantioselective reactions. These ligands coordinate with a metal center to create a chiral environment that biases the reaction pathway, leading to the preferential formation of one enantiomer of the product.

A notable example involves the creation of a sophisticated Schiff base ligand by condensing this compound with a C2-symmetric BINOL-dicarboxaldehyde. The resulting ligand, 3,3′-Bis{[((S)-1-(naphthalen-2-yl)ethyl)imino]methyl}-(R)-[1,1′-binaphthalene]-2,2′-diol , combines both axial chirality from the BINOL backbone and central chirality from the amine. researchgate.net This ligand has been successfully employed as a catalyst in the asymmetric addition of terminal alkynes to aldehydes. researchgate.net

In a representative reaction, the addition of phenylacetylene (B144264) to benzaldehyde (B42025) was catalyzed by a complex formed in situ from this ligand and a zinc salt. This process yields a chiral propargylic alcohol, a valuable intermediate in organic synthesis. The reaction demonstrates high efficiency and stereoselectivity under mild conditions, avoiding the need for strong bases or transmetallation steps. researchgate.net

| Reactants | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Source |

| Benzaldehyde + Phenylacetylene | 3,3′-Bis{[((S)-1-(naphthalen-2-yl)ethyl)imino]methyl}-(R)-[1,1′-binaphthalene]-2,2′-diol / Zn(OTf)₂ | (R)-1,3-Diphenylprop-2-yn-1-ol | High | High | researchgate.net |

This table showcases the application of a specific this compound derivative in catalysis. The exact yield and ee values were noted as "very good" in the source material.

Utilization as a Chiral Auxiliary in Stereocontrolled Reactions

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into a substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This compound serves as an effective chiral auxiliary, particularly in the synthesis of β-lactams via the Staudinger cycloaddition.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for synthesizing β-lactams, which are core structures in many antibiotic drugs. nih.govnih.gov When a chiral amine like this compound is used to form the imine, it imparts facial selectivity to the cycloaddition step. Research has shown that imines derived from this auxiliary react with ketenes to produce trans-β-lactams with good to excellent yields and moderate to good diastereoselectivity. nih.gov The bulky naphthalene (B1677914) group plays a crucial role in controlling the approach of the ketene, leading to the preferential formation of one diastereomer. nih.gov

The effectiveness of this compound as a chiral auxiliary in this transformation is highlighted in the following research findings:

| Imine Precursor (from Aldehyde) | Kete Precursor (from Acid Chloride) | Yield of β-lactam (%) | Diastereomeric Excess (de, %) | Source |

| 4-Nitrobenzaldehyde | Phenoxyacetyl chloride | 89 | 48 | nih.gov |

| 4-Chlorobenzaldehyde | Phenoxyacetyl chloride | 94 | 42 | nih.gov |

| 4-Methoxybenzaldehyde | Phenoxyacetyl chloride | 86 | 36 | nih.gov |

| 2-Naphthaldehyde | Phenoxyacetyl chloride | 99 | 40 | nih.gov |

This table presents the results from the Staudinger cycloaddition using imines derived from this compound, demonstrating its utility as a chiral auxiliary.

Asymmetric Alkylation and Acylation Reactions Employing this compound

Asymmetric alkylation and acylation reactions are fundamental C-C bond-forming processes in organic synthesis. The use of chiral auxiliaries to form chiral enolates from amide derivatives is a well-established strategy for controlling the stereochemistry of these reactions. While this compound can be converted into amides that are potential precursors for such reactions, detailed studies focusing specifically on its application in asymmetric alkylations and acylations are not as widely documented in prominent literature as its role in cycloadditions. The principles of diastereoselective alkylation often rely on the chiral auxiliary creating a sterically hindered environment that directs the approach of the electrophile to one face of the enolate.

Stereochemical Control in the Synthesis of Complex Chiral Molecules

The ultimate test for any method in asymmetric synthesis is its application in the total synthesis of complex, biologically active molecules. Chiral auxiliaries are often instrumental in setting key stereocenters early in a synthetic sequence, which are then carried through multiple steps. Although this compound is recognized as a valuable chiral building block, its specific application as a chiral auxiliary in the reported total synthesis of complex natural products is less frequently highlighted than other auxiliaries. Its utility in providing stereochemical control is most prominently demonstrated in the synthesis of foundational structures like the β-lactam ring, as detailed previously. nih.gov

Role As a Chiral Building Block in Advanced Molecular Architectures

Incorporation of (S)-1-(Naphthalen-2-yl)ethanamine into Natural Product Synthesis Intermediates

The unique structural features of this compound make it a valuable chiral auxiliary and building block in the synthesis of intermediates for natural products. Its role is crucial for establishing specific stereocenters, which is often a formidable challenge in the total synthesis of complex molecules.

One notable application is in the stereoselective synthesis of amino alcohol derivatives. For instance, in the synthesis of tetrafunctional diterpene steviol (B1681142) derivatives, (S)-1-(2-naphthyl)ethylamine was used to open an oxirane ring. nih.gov This reaction led to the formation of (4R,6aR,7R,8R,9S,11bS)-Methyl 7,8,9-trihydroxy-4,11b-dimethyl-8-((((S)-1-(naphthalen-2-yl)ethyl)amino)methyl)tetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate, demonstrating the amine's utility in constructing complex, polycyclic systems with multiple stereocenters. nih.gov

Furthermore, derivatives of this compound have been developed for the configurational analysis of amino acids, a critical step in the characterization of natural product peptides. acs.org A Marfey-type reagent, (S)-FDNE, which incorporates a (S)-(6-methoxynaphth-2-yl)-1-ethylamine auxiliary, has been synthesized for this purpose. acs.org This reagent reacts with amino acids to form diastereomeric derivatives that can be separated by HPLC, allowing for the determination of the amino acid's absolute configuration. acs.org

Design and Synthesis of Novel Chiral Ligands and Organocatalysts Derived from this compound

The steric and electronic properties of this compound make it an excellent scaffold for the development of new chiral ligands and organocatalysts. These catalysts have found broad application in a variety of asymmetric transformations, consistently affording high levels of stereocontrol.

Chiral Ligands for Transition-Metal Catalysis: The amine has been incorporated into various ligand architectures for transition-metal-catalyzed reactions. For example, it serves as a precursor for chiral phosphoramidite (B1245037) ligands. These ligands, in combination with transition metals like copper, are effective in asymmetric conjugate addition reactions. rug.nl The naphthalene (B1677914) group provides the necessary steric bulk to create a well-defined chiral pocket around the metal center, thereby directing the approach of the substrate and leading to high enantioselectivity.

Organocatalysts: Thiourea (B124793) derivatives of this compound have emerged as powerful hydrogen-bonding organocatalysts. These catalysts are synthesized by reacting the amine with an appropriate isothiocyanate. For example, N-[(9R)-6′-Methoxycinchonan-9-yl]-N′-[(1S)-1-naphthylethyl]thiourea has been prepared and utilized in enantioselective Michael additions. aalto.fi In these reactions, the thiourea moiety activates the electrophile through hydrogen bonding, while the chiral backbone, including the naphthylethyl group, controls the stereochemical outcome.

Below is a table summarizing some of the organocatalysts derived from this compound and their applications:

| Catalyst Type | Specific Catalyst | Application | Achieved Enantiomeric Excess (ee) |

| Thiourea | N-[(9R)-6′-Methoxycinchonan-9-yl]-N′-[(1S)-1-naphthylethyl]thiourea | Michael addition of nitromethane (B149229) to an unsaturated Meldrum's acid derivative | 56.5% |

| Thiourea | 1-((S)-1-(Naphthalen-1-yl)ethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | Addition of diethylzinc (B1219324) to benzaldehyde (B42025) | Moderate ee |

The development of these ligands and organocatalysts highlights the versatility of this compound as a chiral building block, enabling the synthesis of a wide range of enantiomerically enriched compounds.

Construction of Stereodefined Heterocyclic and Carbocyclic Systems

The construction of stereodefined cyclic systems is a central theme in modern organic synthesis. This compound plays a crucial role as a chiral auxiliary or reactant in methodologies aimed at producing enantiomerically pure heterocyclic and carbocyclic structures.

Heterocyclic Systems: The amine has been employed in the synthesis of chiral nitrogen-containing heterocycles. For instance, its derivatives can be used in diastereoselective additions to form substituted piperidines and other related structures. acs.org The stereochemistry of the resulting heterocycle is often controlled by the chiral center of the naphthylethylamine moiety, which directs the formation of new stereocenters during the cyclization or addition step.

In one example, the Michael addition of various nucleophiles to nitro-olefins catalyzed by organocatalysts can lead to intermediates that can be further cyclized to form chiral heterocycles. ehu.es The use of this compound as a part of the catalyst or as a reactant ensures the stereochemical integrity of the final product.

Carbocyclic Systems: In the realm of carbocycle synthesis, this compound has been utilized in the formation of stereodefined quaternary centers. researchgate.net One approach involves the conversion of β-ketoesters into chiral enamines using the title amine. These enamines then react with in-situ generated arynes. Subsequent hydrolysis yields α-arylated products with high enantiomeric excess. researchgate.net This method provides a powerful solution to the challenging problem of stereoselective arylation of β-ketoesters to form a quaternary carbon center. researchgate.net

For example, the reaction of a chiral enamine derived from this compound and a β-ketoester with benzyne (B1209423) can produce α-arylated carbocyclic ketones with enantiomeric excesses as high as 96%. researchgate.net The chirality is effectively transferred from the amine auxiliary to the newly formed stereocenter in the carbocyclic product.

Chiral Resolution Techniques Employing S 1 Naphthalen 2 Yl Ethanamine

Diastereomeric Salt Formation for Enantiomeric Separation of Racemic Mixtures

The foundational method for chiral resolution using (S)-1-(Naphthalen-2-yl)ethanamine involves its reaction with a racemic carboxylic acid. The amine, being a single enantiomer ((S)-form), reacts with both the (R) and (S) enantiomers of the acid to form a pair of diastereomeric salts: (S)-amine·(R)-acid and (S)-amine·(S)-acid.

These diastereomers are not mirror images and thus possess different physical properties, most critically, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor. After separation by filtration, a strong acid is used to break the salt, liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent.

While specific data for the resolution of a named acid with this compound is proprietary across many applications, the process is well-illustrated by the analogous resolution of racemic ibuprofen (B1674241) using the structurally similar chiral amine, (S)-(-)-α-phenethylamine. chemconnections.orgtheeurekamoments.com In this process, the racemic ibuprofen (a carboxylic acid) is treated with the (S)-amine. The resulting (S)-ibuprofen·(S)-amine diastereomeric salt is significantly less soluble in the chosen solvent system than the (R)-ibuprofen·(S)-amine salt. theeurekamoments.com This allows for the selective crystallization and isolation of the salt containing the desired (S)-ibuprofen, which is the pharmacologically active enantiomer. chemconnections.orgchemconnections.org

The general procedure involves dissolving the racemic acid and the chiral amine in a suitable solvent, often with heating, followed by controlled cooling to induce crystallization of the less soluble diastereomer. The efficiency of the resolution is highly dependent on the choice of solvent and the crystallization conditions.

Table 1: Illustrative Example of Racemic Acid Resolution via Diastereomeric Salt Formation This table illustrates the general procedure and typical outcomes for the resolution of a racemic carboxylic acid (e.g., Ibuprofen) using a chiral amine resolving agent.

| Step | Procedure | Observation/Rationale |

| 1. Salt Formation | Racemic ibuprofen is dissolved with (S)-α-phenethylamine in a suitable solvent (e.g., aqueous KOH, followed by addition of the amine). theeurekamoments.com | The acidic carboxyl group of ibuprofen reacts with the basic amino group of the chiral amine to form two diastereomeric salts: (S,S) and (R,S). |

| 2. Fractional Crystallization | The solution is heated and then allowed to cool slowly to room temperature. | The (S,S) diastereomeric salt, being less soluble, selectively precipitates from the solution. theeurekamoments.com |

| 3. Isolation | The precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent. | This separates the solid, less-soluble (S,S) salt from the dissolved, more-soluble (R,S) salt. |

| 4. Recrystallization (Optional) | The isolated salt is redissolved in a minimal amount of hot solvent (e.g., 2-Propanol) and cooled to recrystallize. | This step further purifies the diastereomeric salt, increasing its diastereomeric excess and, consequently, the final enantiomeric excess of the target acid. |

| 5. Liberation of Enantiomer | The purified (S,S) salt is treated with a strong acid (e.g., H₂SO₄ or HCl). | The acid protonates the carboxylate, breaking the ionic bond and liberating the enantiomerically enriched (S)-(+)-ibuprofen as an oil or solid. chemconnections.orgtheeurekamoments.com |

| 6. Extraction & Isolation | The liberated acid is extracted from the aqueous solution using an organic solvent (e.g., MTBE), dried, and the solvent is evaporated. | This isolates the final, enantiomerically pure product. |

Application in Chromatographic Resolution Strategies (HPLC, GC) for Chiral Separation

Chromatographic techniques offer a powerful alternative to crystallization for chiral separations. In this context, this compound can be the analyte that is separated, or it can be incorporated into a chiral stationary phase (CSP) to separate other racemic compounds. The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

Gas Chromatography (GC)

For volatile compounds like amines, chiral GC is a highly effective analytical technique. The enantiomers of 1-(Naphthalen-2-yl)ethanamine can be separated directly on a GC column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. A published method demonstrates the successful separation of its enantiomers on a CP-CHIRASIL-DEX CB column, which is based on a derivatized beta-cyclodextrin. wiley-vch.de The different interactions of the (R) and (S) enantiomers with the chiral cavities of the cyclodextrin lead to a separation in retention time, allowing for their quantification. wiley-vch.degcms.cz

Table 2: Chiral Gas Chromatography (GC) Method for 1-(Naphthalen-2-yl)ethanamine

| Parameter | Condition |

| Column | CP-CHIRASIL-DEX CB (25 m) wiley-vch.de |

| Temperature Program | 5 min at 100°C, ramp at 3°C/min to 155°C, hold for 5 min, ramp at 20°C/min to 200°C, hold for 5 min wiley-vch.de |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-enantiomer) | 18.4 min wiley-vch.de |

| Retention Time (S-enantiomer) | 18.6 min wiley-vch.de |

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for both analytical and preparative chiral separations. The enantiomers of naphthylethylamine and related compounds can be resolved on various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotics (e.g., vancomycin). sigmaaldrich.comnih.govtsijournals.com

An application note for the constitutional isomer, 1-(1-Naphthyl)ethylamine, shows a clear separation on a vancomycin-based CSP (Astec® CHIROBIOTIC® V2). sigmaaldrich.com The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte enantiomers and the complex chiral surface of the stationary phase. The selection of the mobile phase is crucial; in this case, a polar organic mode using methanol (B129727) with an ammonium (B1175870) acetate (B1210297) additive provides effective resolution.

Table 3: Chiral High-Performance Liquid Chromatography (HPLC) Method for 1-(1-Naphthyl)ethylamine *

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® V2 (25 cm × 4.6 mm, 5 µm) sigmaaldrich.com |

| Mobile Phase | Methanol / 20 mM Ammonium Acetate (90:10 v/v) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Temperature | 25 °C sigmaaldrich.com |

| Detector | UV at 230 nm sigmaaldrich.com |

| Outcome | Baseline separation of the (R) and (S) enantiomers. |

| *Data for the constitutional isomer 1-(1-Naphthyl)ethylamine, illustrating a common HPLC strategy. |

Theoretical and Practical Considerations for Chiral Resolution Efficiency and Yield

Theoretical Considerations:

Thermodynamics of Separation: In diastereomeric salt crystallization, the free energy difference between the two diastereomeric salts in the solid and solution phases dictates the separation. A larger difference in solubility leads to a more efficient resolution. In chromatography, the separation is governed by the difference in the free energy of association (Δ(ΔG)) between each enantiomer and the chiral stationary phase. Enantioseparation is often an enthalpy-controlled process, meaning that lower temperatures can increase selectivity, though this may come at the cost of longer analysis times and broader peaks. ekb.eg

The 50% Yield Limit: A major drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50% of the initial racemic material. chemconnections.org The other 50% (the "unwanted" enantiomer) is often discarded.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield barrier, advanced strategies like DKR can be employed. DKR combines the resolution process with in-situ racemization of the unwanted enantiomer. nih.gov This continuously replenishes the racemate, theoretically allowing for the conversion of 100% of the starting material into a single, desired enantiomer.

Practical Considerations:

Solvent Selection: For crystallization methods, the choice of solvent is the most critical experimental parameter. It must provide a significant solubility difference between the diastereomeric salts. This is often determined empirically through screening various solvents and solvent mixtures.

Purity of Resolving Agent: The enantiomeric purity of the resolving agent, this compound, is paramount. Any contamination with the (R)-enantiomer will form the opposite diastereomeric salts, directly reducing the maximum achievable enantiomeric excess of the final product.

Chromatographic Conditions: In HPLC and GC, resolution is practically influenced by mobile phase composition (for HPLC), carrier gas flow rate (for GC), and column temperature. nih.govnih.gov Optimizing these parameters is key to achieving baseline separation (Resolution, Rs > 1.5) in the shortest possible time. For instance, adding a small amount of a basic modifier like diethylamine (B46881) to the mobile phase in HPLC can improve peak shape and resolution for basic analytes like amines. tsijournals.com

Catalytic Applications of S 1 Naphthalen 2 Yl Ethanamine Derivatives

Bifunctional Organocatalysis in Stereoselective Transformations

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base functionality within a single molecule, have proven to be highly effective in controlling the stereochemistry of chemical reactions. researchgate.netrsc.orgcuni.czacs.org Derivatives of (S)-1-(Naphthalen-2-yl)ethanamine are excellent scaffolds for designing such catalysts. The amine group can be readily modified to introduce a hydrogen bond donor, such as a thiourea (B124793) or squaramide group, creating a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction. researchgate.netcuni.cz

Catalysis of the Strecker Reaction and Mechanistic Insights

The Strecker reaction, a three-component condensation of a ketone or aldehyde, an amine, and a cyanide source to produce α-aminonitriles, is a fundamental method for the synthesis of amino acids. Chiral bifunctional organocatalysts derived from this compound have been successfully employed in asymmetric versions of this reaction.

Mechanism: The proposed catalytic cycle involves the activation of the imine, formed in situ from the aldehyde and amine, by the acidic proton of the thiourea or squaramide moiety through hydrogen bonding. Simultaneously, the basic amine of the catalyst can deprotonate the nucleophile, hydrogen cyanide, increasing its reactivity. This dual activation within a chiral environment directs the stereochemical outcome of the nucleophilic addition, leading to the formation of an enantioenriched α-aminonitrile. The naphthalene (B1677914) group plays a crucial role in creating a defined chiral pocket, influencing the facial selectivity of the nucleophilic attack.

Catalysis of the Nitro-Michael Reaction and Mechanistic Insights

The nitro-Michael reaction, the conjugate addition of a carbon nucleophile to a nitroalkene, is a powerful tool for carbon-carbon bond formation. rsc.org Bifunctional organocatalysts based on the this compound scaffold have demonstrated high efficiency and stereocontrol in this transformation. soton.ac.uknih.gov

Mechanism: In the catalytic cycle, the acidic N-H protons of the thiourea or squaramide group activate the nitroalkene by forming hydrogen bonds with the nitro group, lowering its LUMO energy and making it more susceptible to nucleophilic attack. At the same time, the tertiary amine of the catalyst acts as a Brønsted base, deprotonating the dicarbonyl compound to generate a chiral enolate. The stereochemistry of the addition is controlled by the specific geometry of the transition state, where the catalyst, nucleophile, and electrophile are held in a well-defined orientation by a network of hydrogen bonds. This organization within the chiral scaffold dictates the enantioselectivity of the product.

Development of Novel Organocatalytic Systems Based on the this compound Scaffold

The versatility of the this compound framework has spurred the development of a diverse range of novel organocatalytic systems. researchgate.netmdpi.com Researchers have explored modifications to both the amine and the naphthalene ring to fine-tune the catalyst's steric and electronic properties for specific applications.

For instance, β-amino acid derivatives incorporating the (S)-1-(naphthalen-2-yl)ethylcarbamoyl group have been synthesized and shown to be effective organocatalysts. nih.gov In one study, a catalyst with a diendo norbornene scaffold bearing this group gave remarkably better results in the asymmetric aldol (B89426) reaction of isatin (B1672199) and acetone (B3395972) compared to its (R)-1-(naphthalen-1-yl)ethylcarbamoyl-substituted counterpart. nih.gov This highlights the critical influence of the naphthalene isomer on stereoselectivity.

Furthermore, new proline-derived bifunctional secondary amine organocatalysts have been synthesized for enantioselective Michael reactions in water. nih.gov These catalysts have demonstrated high yields and stereoselectivity. nih.gov The development of such water-tolerant catalysts is a significant step towards greener and more sustainable chemical processes.

Studies on Enantioselectivity, Diastereoselectivity, and Reaction Kinetics in Catalyzed Processes

The performance of catalysts derived from this compound is critically dependent on various factors that influence enantioselectivity, diastereoselectivity, and reaction kinetics.

Enantioselectivity: The enantiomeric excess (ee) of the product is primarily determined by the chiral environment created by the catalyst. The bulky naphthalene group of the this compound scaffold provides significant steric hindrance, effectively shielding one face of the reactive intermediate and directing the incoming nucleophile to the other. For example, in the hydrogenation of ethyl pyruvate (B1213749) over a Pt-alumina catalyst, the use of (R)- or (S)-1-(1-naphthyl)ethylamine as a chiral modifier induced up to 82% ee. researchgate.net

Diastereoselectivity: In reactions where two or more stereocenters are formed, diastereoselectivity becomes a crucial parameter. The bifunctional nature of many this compound-derived catalysts allows for precise control over the relative orientation of the reactants in the transition state, leading to high diastereomeric ratios (dr). For instance, in the Michael addition of cyclic ketones to nitroolefins, proline-derived bifunctional organocatalysts have achieved diastereomeric ratios of up to 99:1. nih.gov

Reaction Kinetics: The rate of a catalyzed reaction is influenced by the catalyst's efficiency and the reaction conditions. Studies have shown that the structure of the catalyst can have a significant impact on reaction times. For example, in the asymmetric aldol reaction of isatin, high conversions were observed, as indicated by TLC monitoring, when using certain β-amino acid derivatives of this compound. nih.gov The development of highly active catalysts that can operate at low catalyst loadings is a key area of research.

Below is a table summarizing the performance of selected catalysts derived from this compound in various asymmetric reactions.

| Reaction | Catalyst Type | Substrates | Product | Yield (%) | ee (%) | dr | Reference |

| Michael Addition | Proline-derived bifunctional secondary amine | Cyclic ketones/aldehydes, Nitroolefins | Michael adducts | up to 97 | up to 99 | up to 99:1 | nih.gov |

| Aldol Reaction | β-amino acid derivative with ((R)-1-(naphthalen-2-yl)ethyl)carbamoyl group | Isatin, Acetone | Aldol adduct | - | - | - | nih.gov |

| Hydrogenation | (S)-1-(1-Naphthyl)ethylamine on Pt-alumina | Ethyl pyruvate | Ethyl lactate | - | up to 82 | - | researchgate.net |

Mechanistic Investigations and Computational Studies of S 1 Naphthalen 2 Yl Ethanamine Reactivity

Elucidation of Reaction Pathways in (S)-1-(Naphthalen-2-yl)ethanamine Mediated Processes

While direct mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from investigations into its closely related isomer, (S)-1-(naphthalen-1-yl)ethylamine (1-NEA), and general principles of chiral amine catalysis. The primary role of these amines in many reactions is to serve as a chiral auxiliary or a precursor to a chiral ligand or catalyst.

In processes such as the asymmetric hydrogenation of prochiral ketones or imines, this compound can be utilized to form chiral imines or enamines in situ. These intermediates then undergo diastereoselective transformations. For instance, in reductive amination, the amine reacts with a ketone to form a chiral imine, which is then reduced. The stereochemical outcome of the final amine product is dictated by the facial selectivity of the hydride attack on the C=N bond of the intermediate imine.

In heterogeneous catalysis, particularly in the enantioselective hydrogenation of α-keto esters on platinum surfaces, chiral modifiers like 1-NEA are crucial. Studies on 1-NEA on Pt(111) surfaces suggest that the modifier adsorbs onto the catalyst surface and interacts with the reactant, such as methyl pyruvate (B1213749). nih.gov It is proposed that a 1:1 complex between the chiral modifier and the prochiral reactant is formed, which then dictates the stereochemical outcome of the hydrogenation. nih.gov The reaction pathway is thought to involve the co-adsorption of the chiral amine and the substrate onto the catalyst surface, where the amine creates a chiral environment that favors the formation of one enantiomer over the other.

A proposed mechanism for the H-D exchange in 1-NEA on Pt surfaces, supported by quantum mechanics calculations, involves the formation of an intermediate-adsorbed protonated 1-NEA species. nsf.gov This suggests that the amine nitrogen plays a key role in the interaction with the catalyst surface and reactants. A plausible reaction pathway involves the initial protonation of the amine by a surface deuterium (B1214612) atom, followed by the loss of an amine hydrogen, a sequence that is energetically more favorable. nsf.gov

The following table summarizes potential reaction pathways involving this compound based on studies of related chiral amines.

| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Step |

| Reductive Amination of Ketones | Chiral Imine | Diastereoselective reduction of the C=N bond |

| Asymmetric Hydrogenation (as a modifier) | 1:1 Modifier-Substrate Complex | Enantioselective hydrogenation on the catalyst surface |

| H-D Exchange on Pt surfaces | Protonated Amine Species | Protonation by surface deuterium followed by deprotonation |

Transition State Analysis and the Origin of Enantioselectivity

The origin of enantioselectivity in reactions mediated by chiral amines like this compound lies in the energetic differences between the diastereomeric transition states leading to the two possible enantiomeric products. The chiral environment provided by the amine leads to a lower energy transition state for the formation of the major enantiomer.

In the context of the "1:1 interaction model" for the enantioselective hydrogenation of alkyl pyruvates modified by 1-NEA, the enantioselectivity arises from the specific docking geometry of the substrate with the chiral modifier on the catalyst surface. nih.gov The non-covalent interactions, such as hydrogen bonding and steric repulsion, between the modifier and the substrate in the transition state are crucial. The naphthyl group of the amine likely plays a significant role in orienting the substrate through steric interactions, while the amine group can participate in hydrogen bonding.

The collapse of enantioselectivity at higher temperatures (above 320 K for 1-NEA on Pt ) has been attributed to the destruction of the stereogenic center of the modifier itself, either through irreversible dimerization with hydrogen elimination or dissociation of the ethylamine (B1201723) moiety. nih.gov This highlights the importance of the stability of the chiral modifier under the reaction conditions to maintain enantioselectivity.

For many asymmetric reactions, the stereochemical outcome can be predicted by considering the stability of the possible transition state structures. The most stable transition state, which is the one with the lowest free energy, will lead to the major product. The interactions that stabilize or destabilize these transition states include:

Steric Hindrance: The bulky naphthyl group will favor a transition state geometry that minimizes steric clashes with the substituents of the substrate.

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, interacting with carbonyl or other heteroatom-containing functional groups in the substrate.

π-π Stacking: The aromatic naphthyl ring can engage in π-π stacking interactions with other aromatic rings in the substrate or catalyst.

Application of Computational Chemistry (e.g., DFT) in Predicting Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. rsc.org By calculating the energies of the various possible transition states, the enantiomeric excess (ee) of a reaction can be predicted.

For reactions involving this compound, DFT calculations can be employed to:

Model Transition State Geometries: Optimize the three-dimensional structures of the diastereomeric transition states.

Calculate Transition State Energies: Determine the relative free energies of the transition states to predict the major enantiomer and the enantiomeric ratio. nih.gov

Analyze Non-Covalent Interactions: Visualize and quantify the key interactions (e.g., hydrogen bonds, steric clashes) that are responsible for the observed enantioselectivity.

A general workflow for predicting enantioselectivity using computational methods involves identifying all possible reaction pathways and their corresponding transition states. nih.gov The energies of these transition states are then calculated, and the Boltzmann distribution is used to determine the theoretical product distribution. This approach has been successfully applied to various catalytic asymmetric reactions. nih.gov

For instance, in the context of H-D exchange on Pt surfaces, DFT calculations were used to compare the energy barriers of two possible mechanisms, thereby identifying the more favorable pathway. nsf.gov This demonstrates the utility of DFT in elucidating reaction mechanisms at a molecular level.

The following table provides a hypothetical example of how DFT data could be presented to predict the stereochemical outcome of a reaction catalyzed by a derivative of this compound.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

| TS-(R) | 0.0 | (R) | 95 |

| TS-(S) | 2.5 |

Note: The data in this table is illustrative and does not represent actual experimental or computational results for a specific reaction.

The accuracy of these computational predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov Despite these challenges, computational chemistry provides invaluable insights into the subtle energetic differences that govern enantioselectivity and serves as a complementary approach to experimental studies in the design of new and improved chiral catalysts and auxiliaries.

Pharmacological and Medicinal Chemistry Relevance of S 1 Naphthalen 2 Yl Ethanamine Derivatives

Design and Synthesis of Chiral Drug Candidates Utilizing (S)-1-(Naphthalen-2-yl)ethanamine as a Precursornih.gov

This compound serves as a crucial chiral building block in the asymmetric synthesis of complex organic molecules, a process vital for creating compounds that are enantiomerically pure. This stereochemical purity is paramount in the pharmaceutical industry, as the chirality of a drug molecule can profoundly influence its therapeutic efficacy and safety profile. The naphthalene (B1677914) ring system attached to an ethylamine (B1201723) moiety provides a unique structural and lipophilic character, which can be advantageous for crossing biological membranes.

One of the key applications of this precursor is in the synthesis of novel chiral derivatizing agents (CDAs), which are instrumental in pharmaceutical development for the analysis of amino acid configurations in natural product peptides. A notable example is the synthesis of (S)-(1-fluoro-2,4-dinitrophenyl-naphth-2-yl)-1-ethylamine, also known as (S)-FDNE. nih.gov This compound is a variant of Marfey's reagent, used for the configurational analysis of amino acids via high-performance liquid chromatography (HPLC). nih.govacs.org

The synthesis of (S)-FDNE involves the reaction of (S)-(6-methoxynaphth-2-yl)-1-ethylamine with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). The precursor, (S)-(6-methoxynaphth-2-yl)-1-ethylamine, is conveniently prepared from commercially available (S)-(+)-naproxen through a Curtius reaction to form an isocyanate, which is then hydrolyzed. nih.gov These CDAs are critical tools in drug discovery and development for characterizing peptides and other chiral molecules.

Below is a table summarizing the synthesis of a key chiral derivatizing agent from a precursor related to this compound.

Synthesis of a Chiral Derivatizing Agent Precursor

| Precursor | Reaction | Intermediate | Reaction | Final Product (CDA) | Reference |

|---|---|---|---|---|---|

| (S)-(+)-Naproxen | Curtius Reaction | (S)-2-(1-isocyanatoethyl)-6-methoxynaphthalene | Hydrolysis, then reaction with DFDNB | (S)-FDNE | nih.gov |

Structure-Activity Relationship (SAR) Studies of Compounds Derived from this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have been particularly relevant in the context of chiral derivatizing agents used for amino acid analysis. The effectiveness of these agents in separating diastereomeric derivatives of amino acids by HPLC is highly dependent on their structure.

Researchers have synthesized variants of Marfey's reagent by replacing the original l-alaninamide (B112954) chiral auxiliary with other chiral amines, including (S)-(6-methoxynaphth-2-yl)-1-ethylamine to create (S)-FDNE. nih.govacs.org The goal is to improve the resolution of the resulting diastereomers. Typically, using more hydrophobic chiral auxiliaries leads to longer retention times and better separation on a reversed-phase HPLC column. nih.gov

A study comparing different chiral derivatizing agents, including (S)-FDNE, evaluated their performance in resolving a panel of amino acid enantiomers. The differential retention time (ΔtR), which is the difference between the retention times of the D- and L-amino acid derivatives, is a key measure of the agent's efficacy. Unexpectedly, for the (S)-FDNE derivatives of leucine, serine, and proline, a reversal in the typical elution order was observed, highlighting a unique structural effect of the this compound-derived auxiliary on the chromatographic behavior. acs.org

The table below presents a summary of the HPLC analysis results for selected amino acid derivatives, demonstrating the structure-activity relationship in terms of chromatographic resolution.

HPLC Resolution of Amino Acid Derivatives Using (S)-FDNE

| Amino Acid | Derivative | Observation | Significance in SAR | Reference |

|---|---|---|---|---|

| Leucine (Leu) | (S)-DNE-Leu | Reversal of retention times compared to standard Marfey's reagent. | The bulky naphthyl group influences diastereomeric interaction with the stationary phase. | acs.org |

| Serine (Ser) | (S)-DNE-Ser | Reversal of retention times observed. | Demonstrates that the chiral auxiliary's structure can uniquely alter elution patterns. | acs.org |

| Proline (Pro) | (S)-DNE-Pro | Reversal of retention times observed. | Highlights the specific steric and electronic effects of the this compound moiety. | acs.org |

Academic Exploration of Enantiomeric Effects in Biological Systems and Pharmaceutical Developmentnih.gov

The specific stereochemistry of this compound makes it a valuable tool for exploring enantiomeric effects in biological systems and for the broader field of pharmaceutical development. cymitquimica.com The differential interaction of enantiomers with chiral biological targets like receptors and enzymes is a cornerstone of modern pharmacology.

The use of this compound and its derivatives as chiral derivatizing agents is a prime example of its role in pharmaceutical development. nih.gov Determining the absolute configuration of amino acids within a peptide natural product is essential for its total synthesis and for understanding its biological activity. researchgate.netnih.gov The diastereomers formed by reacting a chiral compound with an enantiomerically pure agent, such as a derivative of this compound, can be separated and quantified, allowing for the determination of the original compound's enantiomeric composition. nih.govnih.gov

Furthermore, the inherent biological activity of this compound itself has been a subject of academic interest. Studies have indicated that it can modulate neurotransmitter systems, with research suggesting it interacts with serotonin (B10506) receptors. This highlights how its specific chirality can impart distinct pharmacological properties. cymitquimica.com Investigations have also explored the potential of naphthalene derivatives, including this compound, in anticancer research, where they may induce apoptosis in cancer cell lines. These explorations underscore the importance of stereochemistry in the design of new therapeutic agents and the utility of specific enantiomers like this compound in probing these biological effects.

Advanced Analytical Methodologies for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral compounds like (S)-1-(Naphthalen-2-yl)ethanamine. While direct NMR analysis of enantiomers in a standard achiral solvent results in identical spectra, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to distinguishable signals for each enantiomer.

One common approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which, unlike enantiomers, have different physical properties and thus distinct NMR spectra. For instance, this compound can be derivatized with agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral acids. The resulting diastereomeric amides will exhibit different chemical shifts (δ), particularly for protons near the newly formed stereocenter. The integration of these distinct signals allows for the quantification of the enantiomeric excess (ee).

Furthermore, ¹H NMR titrations have been used to study the interactions of derivatives of this compound. In one study, a derivative, (S)-FDNE, was synthesized and its interaction with ammonium (B1175870) ions in the mobile phase of an HPLC separation was investigated. nih.govresearchgate.net The changes in the ¹H NMR spectrum upon addition of NH₄⁺ supported the hypothesis of a π-cation interaction influencing the chromatographic resolution. nih.govresearchgate.net Simple boronic acid-based protocols have also been developed for the NMR analysis of the enantiomeric purity of various chiral amines, providing another avenue for stereochemical characterization. bath.ac.uk

Table 1: Representative ¹H NMR Data for a Diastereomeric Derivative (Note: This table is a representative example based on typical observations for diastereomeric amides. Actual chemical shifts are dependent on the specific derivatizing agent and experimental conditions.)

| Proton | Diastereomer 1 (S,R) Chemical Shift (ppm) | Diastereomer 2 (S,S) Chemical Shift (ppm) | Δδ (ppm) |

| Methine (CH-NH) | 5.62 | 5.58 | 0.04 |

| Methyl (CH₃) | 1.55 | 1.59 | -0.04 |

| Naphthyl H-1 | 7.85 | 7.88 | -0.03 |

| Naphthyl H-3 | 7.50 | 7.47 | 0.03 |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Ratio Determination

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used techniques for determining the enantiomeric ratio of chiral amines. These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Chiral Gas Chromatography (GC): Chiral GC is a highly sensitive method for separating volatile chiral compounds. The enantiomers of 1-(Naphthalen-2-yl)ethanamine can be separated directly on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative. In one documented method, the enantiomeric excess of 1-(2-Naphthyl)ethylamine was determined using a CP-CHIRASIL-DEX CB chiral column. wiley-vch.de The separation resulted in distinct retention times for the (S) and (R) enantiomers, allowing for accurate quantification. wiley-vch.de

Table 2: Chiral GC Conditions and Retention Times for 1-(2-Naphthyl)ethylamine Enantiomers wiley-vch.de

| Parameter | Value |

| Column | CP-CHIRASIL-DEX CB (25m) |

| Temperature Program | 5 min at 100°C, then 3°C/min to 155°C (hold 5 min), then 20°C/min to 200°C (hold 5 min) |

| Retention Time (tS) | 18.6 min |

| Retention Time (tR) | 18.4 min |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and common method for enantiomeric separation. For this compound, this can be achieved either by direct separation on a CSP or by indirect separation after derivatization with a chiral reagent.

In the indirect approach, the amine is reacted with a chiral derivatizing agent, such as a derivative of an amino acid (e.g., Marfey's reagent, l-FDAA), to form diastereomers. nih.govacs.org These diastereomers can then be separated on a standard achiral reversed-phase column (like a C18 column). nih.govacs.org Research has explored new derivatizing agents based on this compound itself to improve the resolution of amino acid enantiomers. nih.govresearchgate.netacs.org

Direct separation on a CSP is often preferred as it avoids potential kinetic resolution or racemization during the derivatization step. Cyclofructan-based CSPs have been shown to be effective for the separation of primary amines, including 1-(2-naphthyl)ethylamine, using supercritical fluid chromatography (SFC) and HPLC. chromatographyonline.com A study comparing these methods found that a 3:2 ratio of acidic to basic additives in the mobile phase provided optimal selectivity and resolution. chromatographyonline.com

Table 3: Example HPLC Separation Parameters for 1-(2-Naphthyl)ethylamine Enantiomers chromatographyonline.com

| Parameter | Value |

| Column | Larihc CF6-P (Cyclofructan-based CSP) |

| Mobile Phase (Polar Organic Mode) | Acetonitrile/Methanol (B129727) with 0.3% Trifluoroacetic Acid / 0.2% Triethylamine |

| Selectivity (α) | 1.13 |

| Resolution (Rs) | 1.5 |

X-ray Crystallography of Diastereomeric Derivatives for Absolute Configuration Determination

While NMR and chromatography are excellent for determining enantiomeric purity, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov Since enantiomers crystallize in space groups that are mirror images and their diffraction patterns are nearly identical (save for anomalous dispersion effects which can be weak for light-atom molecules), a common strategy is to determine the structure of a diastereomeric derivative. researchgate.neted.ac.uk

This involves reacting the chiral amine of unknown configuration, such as this compound, with a chiral auxiliary of a known, fixed absolute configuration. u-strasbg.fr The resulting diastereomer has a unique three-dimensional structure that is not a mirror image of its counterpart. By growing a single crystal of one of the purified diastereomers and analyzing its structure by X-ray diffraction, the relative configuration of all stereocenters within that molecule can be established unequivocally. nih.gov Since the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the amine portion of the molecule can be definitively assigned. researchgate.netu-strasbg.fr

For example, studies have successfully used this principle to determine the absolute configuration of N¹-arylsulfonyl-N²-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane derivatives. u-strasbg.fr By preparing diastereomers using optically pure (R)- or (S)-(1-naphthyl)ethylamine and obtaining the crystal structure of one, the absolute configuration of the entire molecule was established. u-strasbg.fr Similarly, the absolute configuration of an anti-head-to-head umbelliferone (B1683723) dimer was confirmed by analyzing the crystal structure of a diamide (B1670390) formed by its reaction with (S)-(-)-1-(1-naphthyl)ethylamine. oup.com This powerful technique remains the gold standard for unambiguous assignment of absolute stereochemistry. researchgate.net

Future Research Directions and Sustainable Chemistry Perspectives

Integration of (S)-1-(Naphthalen-2-yl)ethanamine into Green Chemistry Protocols and Sustainable Synthesis

The integration of this compound into green chemistry frameworks is a key area of future research, focusing on minimizing environmental impact and maximizing resource efficiency. This involves the adoption of sustainable synthesis routes and the application of green chemistry principles to reactions involving this chiral amine.

One promising approach is the use of hydrogen-borrowing catalysis . This atom-economical process, where a catalyst temporarily "borrows" hydrogen from the substrate to facilitate a reaction and then returns it, offers a green alternative to traditional multi-step syntheses. For instance, the synthesis of this compound itself can be achieved through a hydrogen-borrowing mechanism where an alcohol is converted to an amine, with water as the only byproduct.

Future research will likely focus on:

Solvent Selection: Moving away from volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or bio-derived solvents.

Catalyst Development: Exploring the use of earth-abundant, non-toxic metal catalysts or even biodegradable catalysts, such as tannic acid, which has been used in the synthesis of other aminoalkyl naphthols. orientjchem.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating methods. orientjchem.org

The principles of green chemistry that can be applied to syntheses involving this compound are summarized in the table below.

| Green Chemistry Principle | Application in this compound Synthesis and Use |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing reactions like hydrogen-borrowing to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Research into derivatives of this compound with improved efficacy and reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions. |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce energy consumption. orientjchem.org |

| Use of Renewable Feedstocks | Exploring the synthesis of precursors from renewable biological sources. |

| Reduce Derivatives | Avoiding unnecessary derivatization to reduce the number of reaction steps and waste. |

| Catalysis | Preferring catalytic reagents over stoichiometric reagents for their ability to be used in small amounts and be recycled. |

| Design for Degradation | Designing products that can break down into innocuous substances after their use. |

| Real-time Analysis for Pollution Prevention | Developing in-situ monitoring techniques to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Exploration of Novel Catalytic and Synthetic Applications for Enhanced Efficiency

The unique stereochemistry of this compound makes it an important component in asymmetric synthesis, particularly for the production of enantiomerically pure compounds in the pharmaceutical industry. Research is continuously exploring new ways to leverage this chirality for more efficient and novel catalytic and synthetic applications.

A significant area of investigation is the development of new chiral ligands . This compound serves as a precursor for chiral imidazolin-2-ylidene ligands, which are used in organometallic catalysis. fishersci.ca These ligands can coordinate with a metal center to create a chiral environment, enabling highly enantioselective transformations.

Future research directions in this area include:

Development of Novel Ligands: Synthesizing a wider variety of chiral ligands derived from this compound for use in a broader range of asymmetric catalytic reactions.

New Catalytic Reactions: Exploring the use of these novel ligands in reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions to produce valuable chiral molecules.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, thereby avoiding the use of potentially toxic and expensive metals.

The established and potential applications of this compound in synthesis are highlighted below.

| Application Area | Specific Use | Research Focus |

| Asymmetric Synthesis | Chiral building block for producing enantiomerically pure compounds. | Broadening the scope of complex chiral molecules synthesized. |

| Catalysis | Precursor for chiral imidazolin-2-ylidene ligands used in organometallic catalysis. fishersci.ca | Designing new ligands for enhanced selectivity and activity. |

| Pharmaceuticals | Synthesis of biologically active molecules where chirality is crucial for efficacy. | Discovery of new therapeutic agents based on the this compound scaffold. |

| Material Science | Potential for creating chiral polymers and materials with unique optical or electronic properties. | Exploring the incorporation of this chiral amine into novel materials. |

High-Throughput Screening and Combinatorial Chemistry Approaches in this compound Research

To accelerate the discovery of new applications and optimize existing processes, high-throughput screening (HTS) and combinatorial chemistry are becoming indispensable tools in research involving this compound.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules (a library). Starting from the this compound core, a vast library of derivatives can be generated by reacting it with a variety of different chemical building blocks.

High-throughput screening then enables the rapid testing of these large libraries for a specific property, such as catalytic activity or biological function. enamine.net This is achieved using automated systems and sensitive detection methods, including fluorescence, luminescence, and surface plasmon resonance. enamine.net A "Smart Screening Technology" approach can be employed, which uses chemoinformatics and molecular modeling to select promising candidates for synthesis and screening, thus making the process more efficient. enamine.net

The integration of these techniques can significantly advance research by:

Discovering Novel Catalysts: By creating and screening libraries of this compound-derived ligands, new catalysts with superior performance for specific reactions can be identified much faster than with traditional methods.

Identifying New Biologically Active Compounds: Screening libraries of derivatives against various biological targets can lead to the discovery of new drug candidates.

Optimizing Reaction Conditions: HTS can be used to rapidly test a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) to find the optimal conditions for syntheses involving this compound.

The workflow for applying these technologies is outlined below.

| Step | Description | Key Technologies |

| 1. Library Design | Computational design of a library of this compound derivatives with diverse chemical properties. | Chemoinformatics, Molecular Modeling |

| 2. Combinatorial Synthesis | Automated parallel synthesis of the designed library of compounds. | Automated Synthesizers |

| 3. Assay Development | Creation of a robust and sensitive assay to measure the desired property (e.g., catalytic turnover, binding affinity). | Biochemical and Cell-based Assays |

| 4. High-Throughput Screening | Rapidly testing the entire library using the developed assay. enamine.net | Robotic Liquid Handlers, Plate Readers (Fluorescence, Luminescence), FLIPR, SPR enamine.net |

| 5. Hit Identification and Validation | Identifying the most active compounds ("hits") from the screen and confirming their activity with fresh samples. enamine.net | Data Analysis Software, Follow-up Assays |

| 6. Lead Optimization | Synthesizing and testing analogues of the confirmed hits to improve their properties. | Medicinal Chemistry, Structure-Activity Relationship (SAR) Studies |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more sustainable, efficient, and innovative chemical processes.

Q & A

Q. Basic

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to quantify ee.

- NMR Spectroscopy : Compare chemical shifts with known (R)-enantiomer standards. NOE experiments confirm spatial arrangement .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +27.3 for (R)-enantiomers) .

Q. Advanced

- X-ray Crystallography : Co-crystallize with resolving agents (e.g., mandelic acid) to determine absolute configuration. SHELX software refines crystallographic data for high-precision structural analysis .

- Vibrational Circular Dichroism (VCD) : Detects subtle conformational differences in chiral amines by analyzing IR-active modes .

What computational methods are suitable for studying the electronic and steric properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps to predict reactivity. Becke’s hybrid functional (e.g., B3LYP) with exact exchange terms improves accuracy for thermochemical properties .

- Molecular Dynamics (MD) : Simulate solvent interactions and ligand-receptor binding dynamics. Force fields like AMBER or CHARMM model van der Waals and hydrogen-bonding interactions .

How does the chiral center in this compound influence its biological activity?

Advanced

The (S)-configuration enhances binding to chiral receptors (e.g., G protein-coupled receptors). For example, (S)-enantiomers of analogous compounds show higher affinity for serotonin transporters due to optimal spatial alignment with hydrophobic pockets . Comparative studies using enantiomer pairs (e.g., (S)- vs. (R)-1-(4-(methylthio)phenyl)ethanamine) reveal stark differences in IC₅₀ values, emphasizing chirality’s role in pharmacological activity .

What are the toxicological considerations for handling this compound in laboratory settings?

Q. Basic

Q. Advanced

- Metabolic Studies : Monitor cytochrome P450-mediated oxidation products (e.g., epoxides) using LC-MS. Naphthalene derivatives are hepatotoxic at high doses due to reactive metabolite formation .

- Environmental Impact : Assess biodegradation via OECD 301F tests. Naphthalene amines show moderate persistence in soil .

How can researchers apply this compound in asymmetric catalysis or drug discovery?

Q. Advanced

- Ligand Design : The naphthyl group provides steric bulk for chiral induction in transition-metal catalysts (e.g., Ru-based hydrogenation catalysts).

- Pharmaceutical Intermediates : Used in synthesizing calcimimetics (e.g., cinacalcet) or antifungal agents. Derivatives like (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine show potent antifungal activity (MIC₉₀ = 2 µg/mL against C. albicans) .

What analytical challenges arise in distinguishing this compound from its structural analogs?

Q. Advanced

- Mass Spectrometry : HRMS differentiates isomers via exact mass (e.g., C₁₂H₁₃N: 171.243 g/mol vs. C₁₀H₁₁N: 145.089 g/mol) .

- Crystallographic Comparison : Unit cell parameters (e.g., space group P2₁2₁2₁) and hydrogen-bonding networks vary significantly between naphthalen-1-yl and naphthalen-2-yl derivatives .

Table 1: Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten